Product packaging for Carbonyl fluoride(Cat. No.:CAS No. 353-50-4)

Carbonyl fluoride

Cat. No.: B1217172
CAS No.: 353-50-4
M. Wt: 66.007 g/mol
InChI Key: IYRWEQXVUNLMAY-UHFFFAOYSA-N
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Description

Carbonyl fluoride (COF₂) is a colorless, non-flammable, compressed liquefied gas with a pungent and highly irritating odor. It is a highly toxic and hygroscopic compound that reacts instantly with water, hydrolyzing to produce carbon dioxide and hydrogen fluoride. Its molecular weight is 66.01 g/mol, with a boiling point of -84.57 °C and a melting point of -111.26 °C. In semiconductor manufacturing, this compound serves as an effective cleaning and etching gas for chemical vapor deposition (CVD) chambers. It is a valuable alternative to conventional perfluorocarbons (PFCs) and nitrogen trifluoride (NF₃) due to its significantly lower global warming potential (GWP), which helps mitigate greenhouse effects. Its cleaning performance is comparable to traditional gases, and it can be easily removed with water washing, reducing the need for complex waste gas removal systems. For researchers in organic chemistry, this compound is a versatile intermediate and fluorinating agent for synthesizing fluorinated organic compounds, including fluoroalkanes, difluoroisocyanates, and fluorinated alkyl isocyanates. It can also convert carboxylic acids to acyl fluorides. The planar molecule, with C2v symmetry, also makes it a subject of interest in spectroscopic studies, providing insights into carbon-fluorine and carbon-oxygen bond behaviors. This product is strictly for Research Use Only and is not intended for human therapeutic or veterinary applications. It must be handled with extreme care, using appropriate personal protective equipment and engineering controls, as it is very toxic by inhalation, irritates the lungs, and can cause delayed pulmonary edema.

Structure

2D Structure

Chemical Structure Depiction
molecular formula COF2<br>CF2O B1217172 Carbonyl fluoride CAS No. 353-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

carbonyl difluoride
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InChI

InChI=1S/CF2O/c2-1(3)4
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InChI Key

IYRWEQXVUNLMAY-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(F)F
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Molecular Formula

CF2O, COF2
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DSSTOX Substance ID

DTXSID7059858
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Molecular Weight

66.007 g/mol
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Physical Description

Carbonyl fluoride appears as a colorless gas with a pungent odor. Very toxic by inhalation. Prolonged exposure of the containers to fire or heat may result in violent rupturing and rocketing., Colorless gas with a pungent and very irritating odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS HYGROSCOPIC COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a pungent and very irritating odor., Colorless gas with a pungent and very irritating odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-117 °F at 760 mmHg (USCG, 1999), -84.57 °C, -83 °C, -118 °F
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Solubility

Reacts with water (NIOSH, 2023), Hygroscopic, Solubility in water: reaction, Reacts
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Density

2.896 g/l, PUNGENT, VERY HYGROSCOPIC GAS; DENSITY (SOLID) @ -190 °C: 1.388; HEAT OF FORMATION: 166.6 KCAL; INSTANTLY HYDROLYZED BY WATER, Density (gas): 2.89 g/l, Relative density (water = 1): 1.39 (-190 °C), 2.29(relative gas density)
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Vapor Density

1.139 at -173.2 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.3, 1.139 at -173.2 °F
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Vapor Pressure

55.4 atm (NIOSH, 2023), 4.45X10+4 mm Hg at 25 °C /calculated from experimentally derived coefficients/, 55.4 atm
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Color/Form

COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

353-50-4
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Melting Point

-173 °F (USCG, 1999), -111.26 °C, -114 °C, -173 °F
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Reaction Mechanisms and Chemical Kinetics of Carbonyl Fluoride

Unimolecular and Bimolecular Decomposition Pathways

The decomposition of carbonyl fluoride (B91410) can proceed through unimolecular pathways, particularly at elevated temperatures. These pathways have been investigated using various experimental techniques, including thermal dissociation and shock wave studies.

The thermal decomposition of carbonyl fluoride has been studied to understand its stability and the initial steps of its breakdown. A primary unimolecular dissociation pathway involves the cleavage of a carbon-fluorine bond to form a carbonyl radical (COF) and a fluorine atom (F). aip.orgtandfonline.comtandfonline.com This reaction is represented as:

COF₂ → COF + F

Studies have shown this reaction to be unimolecular in nature. The rate of this dissociation is dependent on both temperature and pressure. Experimental investigations have determined the activation energy for the high-pressure limiting rate constant to be slightly greater than the first bond dissociation energy of COF₂. tandfonline.comtandfonline.com

One study determined the experimental value for the rate constant (k₁) of this reaction to be: k₁ = 10¹⁴.¹⁵ ± ⁰.¹⁴ exp(−77,200 ± 3,300/RT) cc/mole⋅sec aip.org

ParameterValueUnits
Pre-exponential factor (A)10¹⁴.¹⁵ ± ⁰.¹⁴cc/mole⋅sec
Activation Energy (Ea)77,200 ± 3,300cal/mole

Table 1: Arrhenius Parameters for the Thermal Dissociation of this compound

Shock tube experiments have been instrumental in studying the decomposition kinetics of this compound at high temperatures. aip.orgtandfonline.comtandfonline.comdtic.mil These studies typically involve heating a dilute mixture of COF₂ in an inert gas, such as argon or nitrogen, using shock waves and monitoring the decay of COF₂ concentration over time. dtic.mil

Data from these experiments have been collected over a wide range of temperatures (2400° to 3600° K) and pressures (0.2 to 26 atm). aip.orgdtic.mil The results from shock wave studies confirm that the initial step in the thermal decomposition is the unimolecular dissociation of COF₂. tandfonline.comtandfonline.comdtic.mil The pressure and temperature dependence of the dissociation rate constants have been analyzed using unimolecular reaction rate theories, such as the Rice-Ramsperger-Kassel (RRK) theory. dtic.mil Time-of-flight mass spectrometry has been used to identify the decomposition products, with carbon monoxide (CO) being a major end-product.

Temperature Range (K)Pressure Range (atm)Key Findings
2600 - 36000.5 - 12The reaction is unimolecular, and the pressure and temperature dependence of the rate constant can be described by unimolecular rate theories. tandfonline.com
2400 - 36000.2 - 26Infrared techniques were used to monitor COF₂ decomposition, and the results were consistent with RRK theory. dtic.mil
2600 - 33002.5 - 9.0An experimental value for the rate constant of COF₂ dissociation was determined. aip.org

Table 2: Summary of Shock Wave Studies on this compound Decomposition

Reactivity with Hydrogen and Carbon Monoxide

The reactivity of this compound with hydrogen (H₂) and carbon monoxide (CO) has been investigated, primarily through shock wave studies. aip.org

Under experimental conditions, the bimolecular reaction between COF₂ and CO was found to be insignificant compared to the decomposition of COF₂ itself. aip.org

The reaction between this compound and hydrogen, however, proceeds through a more complex mechanism. The dominant reaction steps in this mechanism were identified as: aip.org

COF₂ + M → COF + F + M (Initiation)

COF + M → CO + F + M

H₂ + M → H + H + M

F + H₂ → HF + H

H + COF₂ → COF + HF

H + COF → CO + HF

Hydrolysis Mechanisms and Catalytic Influences

This compound readily undergoes hydrolysis in the presence of water to produce carbon dioxide and hydrogen fluoride. smolecule.comwikipedia.org The mechanism and kinetics of this reaction are significantly influenced by the presence of catalysts.

COF₂ + H₂O → CO₂ + 2HF wikipedia.org

Theoretical studies have shown that a single water molecule can react with this compound, but the energy barrier for this reaction is high. researchgate.net However, the presence of additional water molecules can significantly reduce this energy barrier. researchgate.net An additional water molecule can act as a proton relay, simultaneously donating and accepting a proton in the transition state, which facilitates the reaction. researchgate.net This suggests that in the gas phase, the hydrolysis of COF₂ likely involves the participation of multiple water molecules. researchgate.net

The hydrolysis of this compound can be catalyzed by both acids and bases. Quantum chemical studies have investigated the catalytic effects of various atmospheric species on the hydrolysis of COF₂. researchgate.net

Catalysts such as ammonia (NH₃), dimethylamine (CH₃NHCH₃), sulfuric acid (H₂SO₄), formic acid (HCOOH), and trifluoroacetic acid (CF₃COOH) have been shown to significantly lower the activation energy barrier for the hydrolysis reaction by 20.4–28.8 kcal mol⁻¹. researchgate.net

Two different H-transfer mechanisms have been identified: researchgate.net

Asynchronous collaborative mechanism: Caused by base molecules.

Synchronous collaborative mechanism: Led by water and acid molecules.

Theoretical calculations of the rate coefficients using conventional transition state theory (TST) over a temperature range of 280–320 K indicate that sulfuric acid has the most significant catalytic effect when atmospheric concentrations are not considered. researchgate.net However, when considering typical atmospheric concentrations, formic acid, due to its higher concentration, may play a more dominant role in the catalytic hydrolysis of this compound. researchgate.net

CatalystTypeReduction in Activation Energy (kcal mol⁻¹)Dominant Mechanism
H₂O--Synchronous collaborative
NH₃Basic20.4–28.8Asynchronous collaborative
CH₃NHCH₃Basic20.4–28.8Asynchronous collaborative
H₂SO₄Acidic20.4–28.8Synchronous collaborative
HCOOHAcidic20.4–28.8Synchronous collaborative
CF₃COOHAcidic20.4–28.8Synchronous collaborative

Table 3: Catalytic Effects on the Hydrolysis of this compound

Participation in Atmospheric Degradation Reactions

This compound is a significant intermediate in the atmospheric degradation of various anthropogenic fluorine-containing compounds. Its own degradation pathways are crucial for determining the ultimate fate of fluorine in the atmosphere.

Formation from Chlorofluorocarbon (CFC) and Hydrofluorocarbon (HFC) Degradation

This compound is a major atmospheric degradation product of several widely used chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). researchgate.net The atmospheric breakdown of these compounds, often initiated by photolysis or reaction with hydroxyl (OH) radicals, leads to the formation of halogenated intermediates that ultimately yield this compound.

Key precursors to atmospheric this compound include:

CFC-12 (CCl₂F₂)

HCFC-22 (CHF₂Cl)

CFC-113 (C₂Cl₃F₃)

The degradation of these precursor molecules in the stratosphere releases fluorine and chlorine atoms, which then participate in a series of reactions. For example, the oxidation of the CF₂Cl radical, formed from the photolysis of CFC-12, can lead to the formation of this compound. Similarly, the atmospheric oxidation of HCFC-22 and CFC-113 also produces COF₂ as a stable intermediate. researchgate.net

Precursor CompoundChemical FormulaAtmospheric FateReference
CFC-12CCl₂F₂Degradation leads to COF₂ formation researchgate.net
HCFC-22CHF₂ClDegradation leads to COF₂ formation researchgate.net
CFC-113C₂Cl₃F₃Degradation leads to COF₂ formation researchgate.net

Role in Radical Reactions of Atmospheric Species

Once formed in the atmosphere, this compound primarily acts as a temporary reservoir for fluorine atoms. Its reactivity with key atmospheric radicals determines its atmospheric lifetime and its role in catalytic cycles. The primary radical reaction influencing the fate of this compound is with the hydroxyl radical (OH).

However, studies have indicated that the reaction of this compound with OH radicals is a relatively slow process and constitutes a minor loss pathway in the atmosphere. wikipedia.org The dominant removal mechanism for this compound is photolysis. researchgate.net A secondary, less significant, loss mechanism is its reaction with electronically excited oxygen atoms, O(¹D). researchgate.net The relative contributions of these pathways are estimated to be approximately 90% from photolysis and 10% from the reaction with O(¹D). researchgate.net

Photochemical Oxidation Pathways

The most significant atmospheric sink for this compound is its photolysis by solar ultraviolet radiation. researchgate.net This process involves the absorption of a photon, which leads to the dissociation of the molecule.

The primary photochemical degradation pathway for this compound is believed to be:

COF₂ + hν → FCO + F

The resulting fluoroformyl radical (FCO) and fluorine atom (F) can then undergo further reactions with other atmospheric species. The fluorine atom can react with methane (CH₄) or water (H₂O) to form hydrogen fluoride (HF), a highly stable and long-lived reservoir of atmospheric fluorine. researchgate.net

Organic Synthesis Reaction Mechanisms

This compound serves as a versatile reagent in organic synthesis, primarily due to the electrophilic nature of its carbonyl carbon. It participates in various reactions, most notably nucleophilic addition-elimination reactions.

Nucleophilic Addition Reactions

The carbon atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two fluorine atoms and the oxygen atom. This makes it susceptible to attack by a wide range of nucleophiles. The general mechanism for these reactions is a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a fluoride ion to regenerate a carbonyl group in the product. acs.org

Reaction with Amines: Primary and secondary amines react with this compound in a nucleophilic addition-elimination fashion to form carbamoyl (B1232498) fluorides or ureas, depending on the stoichiometry and reaction conditions. The initial step is the nucleophilic attack of the amine nitrogen on the carbonyl carbon.

Reaction with Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles that readily add to the carbonyl group of this compound. The reaction proceeds via the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. Subsequent hydrolysis of the intermediate yields ketones or tertiary alcohols, depending on the reaction stoichiometry. Computational studies have shown that the nature of the carbonyl compound influences the Mg-C bond dissociation energy in the Grignard reagent.

NucleophileProduct TypeGeneral Mechanism
Amines (RNH₂, R₂NH)Carbamoyl Fluorides, UreasNucleophilic addition of the amine to the carbonyl carbon, followed by elimination of fluoride.
Grignard Reagents (RMgX)Ketones, Tertiary AlcoholsNucleophilic addition of the carbanion from the Grignard reagent to the carbonyl carbon.

Conversion of Carbonyl Compounds to Gem-Difluorides

This compound serves as a reagent for the conversion of certain carbonyl compounds, such as aldehydes and ketones, into geminal difluorides (gem-difluorides). This reaction effectively replaces the carbonyl oxygen atom with two fluorine atoms. Research has demonstrated this transformation with compounds like cyclohexanone, benzaldehyde, and benzophenone, which yield the corresponding gem-difluoride products. researchgate.net For instance, the reaction of cyclohexanone with this compound results in the formation of 1,1-difluorocyclohexane. acs.org Similarly, benzaldehyde and benzophenone are converted to their respective gem-difluorides. researchgate.net

The general mechanism for these reactions involves the addition of this compound to the carbonyl group of the substrate. researchgate.net While detailed kinetic studies are not extensively documented in the provided research, the reactions represent a key application of this compound in organofluorine synthesis. researchgate.net The process is typically conducted under anhydrous conditions in a suitable pressure vessel. google.com The molar ratio of this compound to the carbonyl group is generally preferred to be between 1:1 and 6:1, with reaction times ranging from 2 to 48 hours depending on the reactivity of the substrate. google.com

Reactions with Nitrogen-Containing Unsaturated Compounds

This compound also undergoes addition reactions with various unsaturated compounds containing carbon-nitrogen multiple bonds. These reactions typically involve the addition of the fluorine and this compound moieties across the unsaturated C-N system. acs.org

Examples of such reactions include:

With Perfluoro(methylenimine) : The reaction with CF₃N=CF₂ yields N,N-bis(trifluoromethyl)carbamoyl fluoride, (CF₃)₂NCOF. researchgate.net

With Phenyl isocyanate : this compound reacts with phenyl isocyanate (C₆H₅N=CO) to produce N-phenyl-N-(fluoroformyl)carbamoyl fluoride, C₆H₅N(COF)₂. researchgate.net

With Nitriles : this compound reacts with nitriles, such as trifluoroacetonitrile (CF₃C≡N), to form isocyanates. The reaction with trifluoroacetonitrile at elevated temperatures (200-300°C) produces pentafluoroethyl isocyanate (CF₃CF₂N=C=O). researchgate.net More broadly, this compound adds to various alkyl and perfluoroalkyl nitriles in the presence of anhydrous acids to form the corresponding α,α-difluoroalkyl isocyanates. vt.edu For example, the reaction with acetonitrile proceeds slowly in anhydrous hydrogen fluoride to yield α,α-difluoroethyl isocyanate. vt.edu The reaction rate is influenced by factors such as temperature and the presence of catalysts like alkali metal fluorides. vt.edu

Complexation and Intermolecular Interactions

Van der Waals Complex Formation (e.g., with BF₃)

This compound engages in intermolecular interactions, forming van der Waals complexes with Lewis acids such as boron trifluoride (BF₃). acs.orgdatapdf.com The formation of a 1:1 complex between this compound and boron trifluoride has been identified and studied using infrared spectroscopy in cryosolutions of liquefied argon (LAr), krypton (LKr), and nitrogen (LN₂). acs.orgdatapdf.com

Theoretical studies, employing both density functional theory and ab initio methods, indicate that the complexation can occur through either the oxygen or a fluorine atom of COF₂. acs.orgdatapdf.com However, a comparison of experimental and calculated vibrational frequencies concludes that the observed complex involves the boron atom of BF₃ coordinating with the lone pairs of the oxygen atom in this compound. acs.orgdatapdf.com

The strength of this interaction has been quantified by measuring the complexation enthalpies (ΔH°) in different liquefied gas solvents. acs.orgdatapdf.com After correcting for solvent influences and thermal contributions, the complexation energy (ΔcE) was determined to be -15.0(6) kJ mol⁻¹, which shows good agreement with the theoretically calculated value of -12.4 kJ mol⁻¹ at the MP2/aug-cc-pVTZ level. acs.orgdatapdf.com

Spectroscopic Analysis and Structural Elucidation of Carbonyl Fluoride

Infrared (IR) Spectroscopy

Infrared spectroscopy is a primary tool for identifying and characterizing molecules based on their vibrational modes. Carbonyl fluoride (B91410) exhibits distinct absorption bands that are vital for its detection and quantification, particularly in atmospheric studies.

Analysis of Vibrational Modes and Band Systems

Carbonyl fluoride is a planar molecule with C₂v symmetry and possesses six fundamental vibrational modes. These modes correspond to characteristic stretching and bending vibrations within the molecule. The fundamental vibrational frequencies of COF₂ have been determined through various high-resolution spectroscopic studies, including gas-phase and matrix-isolation experiments researchgate.netoptica.orgwashington.educapes.gov.br.

The principal fundamental vibrational frequencies (in cm⁻¹) are assigned as follows:

ν₁ (symmetric C=O stretch, a₁): 1945 cm⁻¹ washington.edursc.orgwashington.edu

ν₂ (symmetric C-F stretch, a₁): 963 cm⁻¹ washington.eduwashington.edu

ν₃ (bending, a₁): 582 cm⁻¹ researchgate.netwashington.eduwashington.edu

ν₄ (asymmetric C-F stretch, b₁): 1242 cm⁻¹ optica.orgwashington.eduwashington.edu

ν₅ (bending, b₁): 619 cm⁻¹ washington.eduwashington.edu

ν₆ (asymmetric C=O stretch, b₂): 774 cm⁻¹ optica.orgwashington.eduwashington.edu

The ν₁ band at 1945 cm⁻¹ is known to be in Fermi resonance with the weaker 2ν₂ band at 1914 cm⁻¹ and in Coriolis resonance with the 2ν₃ + ν₄ band at 1936 cm⁻¹ rsc.org. Studies have also investigated isotopic species, such as ¹³C¹⁶OF₂, ¹²C¹⁸OF₂, and ¹³C¹⁸OF₂, to refine assignments and understand vibrational coupling researchgate.netcapes.gov.br. The molecule is classified as a planar asymmetric top, exhibiting an asymmetry parameter (κ) of +0.9796, indicating it is close to being a near-oblate asymmetric rotor optica.org.

Table 1: Fundamental Vibrational Frequencies of this compound (COF₂)

ModeDescriptionFrequency (cm⁻¹)Symmetry
ν₁Symmetric C=O stretch1945a₁
ν₂Symmetric C-F stretch963a₁
ν₃Bending582a₁
ν₄Asymmetric C-F stretch1242b₁
ν₅Bending619b₁
ν₆Asymmetric C=O stretch774b₂

Applications in Atmospheric Measurements (e.g., ground-based FTIR, satellite remote sensing)

The characteristic IR absorption bands of this compound make it a target for atmospheric remote sensing. COF₂ is a key indicator of stratospheric fluorine loading, stemming from the breakdown of ozone-depleting substances like CFC-12 and HCFC-22 copernicus.orgresearchgate.netodu.edu.

Satellite-based instruments, such as the Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS) and the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS), have provided global distributions of COF₂ by measuring its infrared absorption in the atmosphere copernicus.orgresearchgate.netodu.edu. These measurements reveal significant seasonal and latitudinal variability in COF₂ concentrations copernicus.orgresearchgate.net. Ground-based Fourier Transform Infrared (FTIR) solar observations, particularly from high-altitude stations like Jungfraujoch, have also been employed to study the seasonal variability of COF₂ columns odu.eduresearchgate.net. Data from these instruments are often compared with outputs from sophisticated three-dimensional chemical transport models (CTMs), such as SLIMCAT, to validate atmospheric chemistry schemes and emission inventories copernicus.orgresearchgate.netodu.eduresearchgate.net. The ATMOS experiment also identified COF₂ absorption features in stratospheric spectra, confirming its presence optica.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of atomic nuclei, offering insights into molecular structure and bonding. Both ¹³C and ¹⁹F NMR are valuable for characterizing this compound and related compounds.

¹³C NMR Spectroscopic Characterization

In ¹³C NMR spectroscopy, carbonyl carbons (C=O) are typically found at the downfield end of the spectrum, generally between 170-220 ppm, due to the sp² hybridization and the electronegative oxygen atom libretexts.orglibretexts.org. While specific ¹³C NMR data for gaseous this compound (COF₂) itself are not prominently detailed in the provided search results, the general chemical shift range for carbonyl carbons is well-established. Studies on polymers containing acid fluoride groups have utilized ¹³C NMR to identify the carbon atom of the acid fluoride and the carbon directly attached to it, demonstrating the technique's utility for fluorinated carbonyl species nih.govacs.org. The presence of fluorine atoms bonded to carbon can lead to significant ¹³C-¹⁹F coupling, resulting in multiplets that can complicate spectral interpretation but also provide structural information acdlabs.com.

¹⁹F NMR Spectroscopic Characterization

¹⁹F NMR spectroscopy is highly sensitive and offers a broad chemical shift range, making it an excellent tool for analyzing fluorine-containing compounds thermofisher.comscholaris.ca. For this compound (COF₂), ¹⁹F NMR has been reported to show a singlet at approximately -22.8 ppm when dissolved in ether lehigh.edu. The ¹⁹F nucleus is paramagnetic and has a high gyromagnetic ratio, similar to that of ¹H, contributing to its sensitivity thermofisher.comscholaris.ca.

In ¹⁹F NMR, coupling constants, particularly ¹⁹F-¹⁹F and ¹H-¹⁹F couplings, provide crucial structural information. For compounds with geminal fluorine atoms (F-C-F), ¹⁹F-¹⁹F coupling constants can be substantial, often exceeding 200 Hz for sp³ hybridized carbons nih.gov. The presence of fluorine atoms significantly influences the chemical shifts of nearby nuclei, and ¹⁹F NMR is instrumental in characterizing various fluorinated organic and inorganic compounds, including transition metal carbonyl fluorides nih.govrsc.org. The analysis of ¹⁹F NMR spectra can reveal detailed structural features due to the large dispersion of chemical shifts and the informative nature of coupling patterns thermofisher.comscholaris.ca.

Table 2: ¹⁹F NMR Chemical Shift of this compound (COF₂)

CompoundSolventChemical Shift (ppm)SplittingCoupling Constant (Hz)Citation
This compound (COF₂)Ether-22.8sN/A lehigh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound provides information about its electronic transitions and is relevant for understanding its photochemistry in the atmosphere. Studies have measured the UV absorption spectra and cross-sections of COF₂ in the range of 186-230 nm washington.eduwashington.eduscience-softcon.de.

The UV absorption spectrum of COF₂ has been analyzed, with distinct electronic transitions identified. System I, observed in the lower energy region of the spectrum, is assigned to an n→π* transition acs.orgacs.org. System II, occurring at higher energies (7.02-7.66 eV), is attributed to a triplet π→π* transition acs.orgacs.org. Other transitions, such as n₀→3s/n₀→σ* and π→π*, have also been proposed for higher energy regions acs.orgacs.org. The MPI-Mainz UV/VIS Spectral Atlas serves as a reference for COF₂ UV cross-sections washington.eduwashington.eduscience-softcon.de. These spectroscopic data are fundamental for modeling the photolysis rates of COF₂ in atmospheric chemistry.

Investigation of Absorption Systems and Electronic Excited States

Studies investigating the absorption systems and electronic excited states of this compound have revealed complex spectral features indicative of multiple electronic transitions. This compound exhibits at least four distinct electronic transitions within the observed spectral regions. The initial three transitions are characterized by elaborate vibrational structures that have undergone detailed analysis. These transitions are interpreted as two n → π* types and one n → σ* type. A further π → π* type transition is identified at shorter wavelengths. In addition to these, other unresolved transitions are observed at even shorter wavelengths, marked by a continuous increase in intensity towards the limit of observation researchgate.net.

Reaction studies also suggest the potential involvement of electronic states beyond the optically accessible singlet states (¹A₂ and ¹B₁) and the ³B₁ state. However, direct experimental evidence confirming the presence of other triplet states remains limited govinfo.gov.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining fundamental properties of this compound, such as its ionization potential, and for identifying reaction products and intermediates.

Determination of Ionization Potentials

The ionization potential (IP) of this compound is a critical parameter for understanding its behavior in electron-impact ionization processes and its role in plasma chemistry. Various studies have employed different mass spectrometry techniques to determine this value.

TechniqueIonization Potential (eV)Reference(s)
Electron Impact13.17 ± 0.1 researchgate.net
Photoionization13.024 ± 0.004 aip.orgcapes.gov.branl.gov

The adiabatic ionization potential, determined through photoionization mass spectrometry, has been refined to 13.024 ± 0.004 eV aip.orgcapes.gov.branl.gov. This value is in excellent agreement with results from other photoionization studies anl.gov. Earlier measurements using electron impact ionization reported a slightly higher value of 13.17 ± 0.1 eV researchgate.net.

Product Identification in Reaction Studies

Mass spectrometry is extensively used to identify products formed in chemical reactions involving this compound and to elucidate reaction mechanisms. Photoionization mass spectrometry, for instance, allows for the analysis of fragment ion yield curves, providing insights into fragmentation pathways aip.orgcapes.gov.br.

In studies of this compound fragmentation, the CO⁺ fragment ion yield has been analyzed in terms of different processes, including a retarded CO⁺ + F₂ pathway and a more facile two-step fragmentation leading to CO⁺ + 2F. The latter process, which is strengthened by the presence of the FCO⁺ fragment, is considered a pseudoparent fragment, and its onset is expected to align closely with the thermochemical threshold aip.orgcapes.gov.br. The determination of appearance potentials for fragments like FCO⁺ further aids in understanding these fragmentation routes aip.orgcapes.gov.br.

Beyond direct fragmentation studies, mass spectrometry is vital for identifying this compound as a product in broader chemical reactions. For example, in the direct fluorination of polymers, this compound has been identified as a significant product mit.edupsu.edu. Mass spectral fragmentation patterns are crucial for structure elucidation, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, to characterize complex reaction mixtures and identify novel compounds mit.edupsu.educdnsciencepub.com. In ion-molecule reactions, specific reagent ions can lead to the formation of this compound as a neutral product, which can then be detected and identified researchgate.net. Furthermore, gas chromatography-mass spectrometry (GC-MS) is a standard analytical technique for determining the chemical composition and impurity profiles of samples, offering detailed insights into the outcomes of chemical processes nasa.gov.

Compound List:

this compound (COF₂)

Carbon monoxide (CO)

Fluorine (F₂)

Carbon dioxide (CO₂)

Hydrogen fluoride (HF)

Carbonyl trifluoride (COF₃)

Trifluoromethyl cation (CF₃⁺)

Difluorocarbene (CF₂)

Carbon monoxide cation (CO⁺)

Fluoroformyl cation (FCO⁺)

Perfluorocarbons

Silicon tetrafluoride (SiF₄)

Tetrafluoroethylene (B6358150) (C₂F₄)

Sulfur tetrafluoride (SF₄)

Perfluoromethylene oxide ether

Perfluoro(polypropylene oxide) ethers

Perfluoro(polymethylene oxide) ethers

Perfluorokerosene (PFK)

Perfluorooctanoic acid (PFOA)

Potassium salt of perfluorooctanesulfonic acid (K-PFOS)

Perfluorinated polymers (e.g., PTFE)

Theoretical and Computational Chemistry Studies of Carbonyl Fluoride

Quantum Chemical Calculations

A range of quantum chemical methodologies, from fundamental ab initio approaches to more sophisticated correlated methods, are utilized to investigate COF₂. These methods aim to accurately predict molecular properties by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely adopted computational tool for studying COF₂. Its balance between accuracy and computational efficiency makes it suitable for a variety of applications, including geometry optimization, vibrational frequency analysis, and the study of electronic properties. Common DFT functionals, such as B3LYP, are frequently employed in conjunction with various basis sets (e.g., 6-311++G(d,p)) to model COF₂ conicet.gov.arnbu.edu.sascilit.comiucr.orgacs.orgresearchgate.net. DFT calculations have been instrumental in determining optimized geometries and predicting vibrational spectra, which can be compared with experimental data conicet.gov.arnbu.edu.saresearchgate.net. Furthermore, DFT is utilized to investigate the adsorption of COF₂ on surfaces, relevant for gas sensing applications scilit.comacs.orgresearchgate.net, and in time-dependent DFT (TD-DFT) for analyzing excited-state properties nbu.edu.saiucr.org.

Møller-Plesset Perturbation Theory (MP2) and Configuration Interaction (CI) Approaches

Møller-Plesset perturbation theory, particularly at the second-order (MP2) level, is a common post-Hartree-Fock method used to account for electron correlation github.iomaplesoft.com. MP2 calculations, often paired with basis sets like cc-pVTZ or 6-31++G(d), have been employed for geometry optimizations and energy calculations of COF₂ and related systems conicet.gov.armdpi.comanl.govuantwerpen.be. While MP2 offers improvements over Hartree-Fock, it is known to sometimes undershoot bond lengths in excited-state calculations acs.org. Configuration Interaction (CI) methods, including Full Configuration Interaction (FCI), represent more rigorous approaches to solving the electronic Schrödinger equation by including all possible electron configurations github.io. Truncated CI methods provide a compromise between accuracy and computational cost, serving as benchmarks or stepping stones towards more advanced correlated methods github.io.

Coupled Cluster Theory and Hartree-Fock Methods in COF₂ Modeling

Hartree-Fock (HF) serves as a foundational mean-field approximation in quantum chemistry, providing a starting point for more sophisticated calculations github.iomaplesoft.commcmaster.camcmaster.ca. HF calculations are often performed to obtain initial molecular orbitals and energies before applying correlation methods. Coupled Cluster (CC) theory, encompassing methods like CCSD (Coupled Cluster Singles and Doubles) and the highly accurate CCSD(T) (Coupled Cluster Singles, Doubles, and Perturbative Triples), is considered a benchmark for electronic structure calculations due to its ability to systematically recover electron correlation energy github.iomaplesoft.comanl.govufl.eduacs.org. These methods are computationally demanding but provide highly accurate results for molecular properties, including geometries and energies, making them valuable for modeling COF₂ where high precision is required github.iomaplesoft.comanl.govacs.orgufl.eduacs.org. CC methods are known for their size-extensivity and size-consistency, properties crucial for accurate energy calculations github.iomaplesoft.com.

Molecular Structure and Energetics

The molecular structure and energetics of carbonyl fluoride (B91410) have been extensively investigated using computational methods, revealing key details about its geometry and stability.

Geometry Optimization and Conformational Analysis

Carbonyl fluoride (COF₂) is characterized by a planar molecular structure with C₂ᵥ symmetry in its ground electronic state wikipedia.org. Computational studies, primarily employing DFT and MP2 methods, have consistently optimized this planar geometry. These optimizations yield specific bond lengths and angles that describe the molecular framework. For instance, experimental and highly accurate computational values place the C=O bond length around 1.174 Å and the C-F bond lengths at approximately 1.312 Å, with an F-C-F bond angle of about 108.0° wikipedia.org. More recent DFT calculations report slightly different values, such as a C-O bond length of 1.185 Å and C-F bond lengths of 1.337 Å acs.org. Conformational analysis, which typically examines different spatial arrangements of atoms in flexible molecules, is less applicable to the rigid, planar ground state of COF₂. However, the principles of geometry optimization are fundamental to establishing its stable molecular configuration.

Computational MethodC=O Bond Length (Å)C-F Bond Length (Å)F-C-F Angle (°)Reference
Experimental/Cited1.1741.312108.0 wikipedia.org
DFT (e.g., B3LYP)1.1851.337N/A acs.org

Note: Not all studies provide all parameters. "N/A" indicates the parameter was not explicitly reported in the cited source for the specific calculation.

Calculation of Inversion Barriers and Out-of-Plane Angles

In its ground electronic state, this compound is planar, meaning it does not possess an inversion barrier in the manner of pyramidal molecules like ammonia. However, computational studies have indicated that in certain excited electronic states, COF₂ can exhibit non-planar characteristics. For example, investigations into the excited states of molecules analogous to COF₂ suggest that the molecule can distort from planarity, leading to pyramidal or puckered geometries acs.org. Specifically, for COF₂, one study indicates that in an excited state, a nonplanar geometry is adopted, with an out-of-plane angle of approximately 31.8° associated with a specific vibrational mode (Q₄). This excited state may also involve a significant inversion barrier, calculated to be around 8200 cm⁻¹ acs.org. These findings highlight the dynamic nature of the molecule's geometry in excited electronic states, which can be probed through advanced quantum chemical calculations. The concept of out-of-plane angles also applies to the definition of internal coordinates in molecular mechanics and dynamics, where they describe deviations from planarity in specific molecular structures or vibrational modes umich.edu.

Compound Name Table:

Common NameChemical Formula
This compoundCOF₂
Carbon difluoride oxideCOF₂
Fluoromethanoyl fluorideCOF₂
FluorophosgeneCOF₂

Determination of Standard Enthalpies of Formation

The accurate determination of the standard enthalpy of formation (ΔfH°) is fundamental for understanding the thermodynamic stability and reactivity of chemical compounds. Computational methods, including quantitative structure-property relationship (QSPR) models and ab initio calculations, have been employed to predict this crucial thermochemical parameter for this compound.

One QSPR study reported a predicted standard enthalpy of formation for this compound. While theoretical estimates for many halocarbons, including this compound, have been developed using various computational levels of theory, discrepancies between calculated and experimental values can arise, necessitating careful validation researchgate.net.

Table 1: Standard Enthalpies of Formation for this compound

PropertyValueUnitSource
Standard Enthalpy of Formation-638.9kJ/mol mdpi.com

Note: The value listed is a predicted value derived from a QSPR model.

Reaction Dynamics and Kinetics Modeling

The study of reaction dynamics and kinetics is essential for predicting how this compound participates in chemical transformations, particularly in atmospheric processes and chemical synthesis. Computational methods like Transition State Theory (TST) are instrumental in elucidating these reaction pathways and quantifying reaction rates.

Transition State Theory (TST) Applications for Rate Coefficient Calculation

Transition State Theory (TST) and its variations, such as Canonical Transition State Theory (CTST) and Canonical Variational Transition State Theory (CVT) with tunneling corrections, have been widely applied to calculate rate coefficients for reactions involving this compound or its related degradation products. These calculations provide temperature-dependent rate constants, crucial for atmospheric modeling and understanding reaction mechanisms.

For instance, studies investigating the reactions of Cl atoms with fluorinated organic molecules, where this compound is a potential product or intermediate, have utilized CTST to determine rate coefficients. These calculations have yielded values such as 0.96 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ and 1.20 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K for specific H-atom abstraction reactions rsc.org. In other contexts, CTST combined with variational methods has been employed to calculate rate coefficients for reactions like CHF₂OCH₂CF₂CHF₂ + OH, yielding a value of 2.96 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K, which showed good agreement with experimental results acs.org. Furthermore, TST has been used to study the hydrolysis of this compound, with calculations providing temperature-dependent rate constants for different reaction channels researchgate.net58.59.2researchgate.net.

Table 2: Representative Rate Coefficients from TST Calculations

Reaction SystemMethodRate Coefficient (298 K)UnitSource
H-atom abstraction by Cl atomsCanonical Transition State Theory (CTST)0.96 × 10⁻¹³cm³ molecule⁻¹ s⁻¹ rsc.org
H-atom abstraction by Cl atomsCanonical Transition State Theory (CTST)1.20 × 10⁻¹³cm³ molecule⁻¹ s⁻¹ rsc.org
CHF₂OCH₂CF₂CHF₂ + OH reactionCTST/VRC-VTST with DFT2.96 × 10⁻¹⁴cm³ molecule⁻¹ s⁻¹ acs.org

Potential Energy Surface Mapping and Analysis

Mapping and analyzing the potential energy surface (PES) are critical for understanding the energetics of chemical reactions, identifying transition states, and predicting reaction pathways. High-level ab initio calculations are often used to generate these PESs for molecules like this compound.

Studies have involved the mapping of potential energy surfaces for reactions related to this compound, revealing key features such as energy minima and transition states researchgate.netconicet.gov.ar. For instance, research on the electronic excitation of this compound has involved fitting potential energy surfaces to experimental data, yielding parameters like a central barrier of 8200 cm⁻¹ and an out-of-plane angle of 31.8° associated with the excited state geometry researchgate.net. The development of new ab initio potential energy surfaces for this compound aids in the accurate prediction of its spectral properties researchgate.net.

Electronic Properties and Reactivity Prediction

Understanding the electronic structure of this compound is key to predicting its reactivity and interactions with other molecules or surfaces. Theoretical investigations into electronic properties, such as inductive effects and electronic sensitivity, provide valuable insights.

Studies on Inductive Effects of Fluorine Atoms

The presence of highly electronegative fluorine atoms significantly influences the electronic distribution and, consequently, the reactivity of this compound. Theoretical calculations have demonstrated that inductive effects from fluorine atoms play a major role in determining the properties of carbonyl-containing compounds.

For this compound, the inductive effects of the fluorine atoms have been shown to stabilize negative charges and influence the height of inversion barriers in excited states, leading to a relaxation of symmetry researchgate.netresearch-solution.comescholarship.org. These effects are crucial for understanding the molecule's electronic behavior and its interactions in various chemical environments.

Theoretical Investigation of Electronic Sensitivity

The electronic sensitivity of materials or molecular systems towards this compound is a subject of theoretical investigation, particularly in the context of gas sensing and material design. Density functional theory (DFT) calculations are commonly employed to assess how the electronic properties of a system change upon interaction with this compound.

Research has explored the electronic sensitivity of nanoclusters, such as boron nitride nanoclusters, towards this compound gas. These studies analyze adsorption energies and sensing responses, revealing that modifications like doping with transition metals (e.g., Nickel) can significantly enhance the electronic sensitivity and adsorption strength of these materials towards this compound researchgate.netresearchgate.netdntb.gov.ua.

Compound List:

this compound

Environmental Chemistry and Atmospheric Research of Carbonyl Fluoride

Atmospheric Production Mechanisms

The vast majority of fluorine-containing molecules in the atmosphere are of anthropogenic origin. odu.edu These compounds, including chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs), undergo slow degradation processes in the atmosphere, leading to the formation of inorganic fluorine species. odu.educopernicus.org Carbonyl fluoride (B91410) is the second most abundant of these inorganic fluorine reservoirs in the stratosphere. odu.eduodu.edu

Carbonyl fluoride is a key intermediate product in the atmospheric decomposition of several long-lived, man-made fluorine compounds. uliege.be Its main sources are the atmospheric degradation of CFC-12 (CCl₂F₂), HCFC-22 (CHF₂Cl), and CFC-113 (CF₂ClCFCl₂). odu.educopernicus.org Although the production of CFC-12 is now banned under the Montreal Protocol and its atmospheric concentration is slowly decreasing, the concentration of HCFC-22, used as a transitional substitute, is still on the increase. odu.eduodu.edu Consequently, the atmospheric amounts of COF₂, hydrogen fluoride (HF), and total fluorine are still increasing. odu.eduodu.edu The degradation of other compounds, such as HFCs like HFC-134a and HFC-152a, follows similar reaction pathways that also contribute to the formation of this compound. copernicus.org

Atmospheric Distribution and Trends

The concentration of this compound increases with altitude into the middle stratosphere. odu.eduodu.edu Above this region, its concentration decreases as photolysis, its primary removal process, becomes more efficient. odu.eduodu.edu

Global distributions of this compound have been extensively mapped using infrared satellite remote-sensing instruments. odu.educopernicus.org The Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS), operational since 2004, and the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS), which operated from 2002 to 2012, have provided crucial data on its atmospheric abundance. odu.eduodu.educopernicus.org These satellite measurements have been instrumental in understanding the global picture of COF₂ distribution and have been compared with chemical transport models like SLIMCAT to validate emission inventories and atmospheric degradation schemes. odu.eduodu.edu

Satellite observations have revealed a high degree of seasonal and latitudinal variability in the distribution of this compound. odu.educopernicus.org This variability is largely attributed to changes in stratospheric dynamics throughout the year. copernicus.org Generally, volume mixing ratios are highest in the tropics and decrease toward the poles. nasa.gov

During this period, the growth rate of COF₂ was not uniform across all latitudes and altitudes. odu.educopernicus.org The most rapid increase was observed at altitudes above approximately 25 km in the southern latitudes and at altitudes below 25 km in the northern latitudes. odu.educopernicus.orgcopernicus.org In contrast, the tropics experienced the most rapid decline in COF₂ concentrations. odu.educopernicus.orgcopernicus.org These variations are linked to changes in stratospheric dynamics over the observation period. odu.educopernicus.org

An earlier comparison of data from the ATMOS (Atmospheric Trace Molecule Spectroscopy) instrument between 1985 and 1992 showed a 67% increase in the burden of COF₂ in the middle and upper stratosphere over that seven-year period. nasa.gov This corresponded to an average exponential rate of increase of 6.7 ± 1.1% per year. nasa.gov

Long-Term Trends of Atmospheric this compound

Instrument/ModelObservation PeriodGlobal Trend (% per year)Reference
MIPAS2004-20100.85 ± 0.34 odu.educopernicus.orgcopernicus.org
ACE-FTS2004-20100.30 ± 0.44 odu.educopernicus.orgcopernicus.org
SLIMCAT2004-20100.88 odu.educopernicus.orgcopernicus.org
ATMOS1985-19926.7 ± 1.1 nasa.gov

Atmospheric Removal and Sink Processes

The primary sink for this compound in the atmosphere is photolysis, which accounts for approximately 90% of its removal. copernicus.org A secondary, minor loss mechanism is through its reaction with atomic oxygen (O(¹D)), contributing to about 10% of its removal. copernicus.org Both COF₂ and another intermediate, carbonyl chlorofluoride (COClF), ultimately degrade further to form hydrogen fluoride (HF). odu.educopernicus.org Due to its extreme stability, HF acts as an almost permanent reservoir for stratospheric fluorine. odu.educopernicus.orgodu.eduodu.edu The removal of HF from the stratosphere is a slow process, occurring through transport to the troposphere where it is rained out, or by upward transport to the mesosphere where it is destroyed by photolysis. copernicus.org Hydrolysis, the reaction with water, is also considered a potential removal process for COF₂ in the troposphere. researchgate.net

Advanced Applications and Industrial Chemical Research Perspectives of Carbonyl Fluoride

Role as a Versatile Chemical Intermediate

Carbonyl fluoride (B91410) serves as a crucial building block and reactive intermediate in the synthesis of a wide array of specialized chemical compounds. Its ability to readily participate in nucleophilic addition reactions and act as a fluorinating agent underpins its value in several industrial sectors.

Synthesis of Fluoropolymers

The demand for advanced materials with enhanced thermal stability, chemical resistance, and electrical insulation properties drives the significant role of carbonyl fluoride in the fluoropolymer industry. This compound acts as an intermediate in the synthesis of monomers that are subsequently polymerized into high-performance fluoropolymers. These polymers find extensive use in demanding applications across electronics, automotive, and construction industries marketresearchintellect.commarket.us. Specifically, perfluoroalkyl carbonyl fluorides (RfCOF) derived from processes involving this compound can be converted into various functional monomers, contributing to the development of polymers with tailored properties rsc.org.

Precursor for Advanced Agrochemicals and Pharmaceuticals

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, leading to improved efficacy and stability in pharmaceuticals and agrochemicals. This compound is utilized as a key intermediate in the production of numerous fluorinated organic compounds, including those with applications in these sectors smolecule.comsolubilityofthings.comgithub.com. The difluoromethyl (CF₂H) group, for instance, is a prevalent motif in many bioactive compounds, including pharmaceuticals and agrochemicals, due to its ability to mimic other functional groups and enhance lipophilicity and metabolic stability rsc.org. Research into fluorination reactions involving carbonyl compounds with this compound also opens pathways to novel fluorine-containing molecules with potential therapeutic or agricultural benefits google.com.

Development of Specialty Fluorinated Compounds

Beyond established polymer and life science applications, this compound is instrumental in the development of a broad spectrum of specialty fluorinated compounds. Its high reactivity makes it an ideal precursor for synthesizing other fluorinated materials that possess unique and desirable properties solubilityofthings.comontosight.ai. As a fluorinating agent, it can modify various organic substrates, imparting enhanced characteristics for niche applications smolecule.com. Industrial research endeavors leverage this compound in selective fluorination reactions to create advanced materials, coatings, and fine chemicals that meet specific performance requirements kantodenka.co.jp.

Applications in Semiconductor Manufacturing Processes

The precision and purity demanded by the semiconductor industry make this compound a valuable chemical for critical manufacturing steps, particularly in deposition and cleaning processes.

Precursor Gas in Chemical Vapor Deposition (CVD) for Metal Fluoride Film Deposition

In semiconductor fabrication, precise deposition of thin films is essential for creating complex electronic devices. This compound serves as a precursor gas in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes for depositing metal fluoride thin films onto semiconductor substrates market.usdatahorizzonresearch.com. These films are critical for enhancing device performance and reliability. For example, metal fluorides such as magnesium fluoride (MgF₂), calcium fluoride (CaF₂), and lanthanum fluoride (LaF₃) are deposited using various precursors, with this compound contributing to the broader landscape of fluoride precursor chemistry in these applications researchgate.net. The controlled delivery and decomposition of this compound enable the formation of uniform and conformal films with specific optical and electrical properties required for advanced microelectronic components datahorizzonresearch.com.

Metal Fluoride FilmRefractive Index (at specific wavelength)Deposition Temperature (°C)Notes
MgF₂1.34–1.42225–450Deposited via ALD/CVD processes.
CaF₂1.43225–450Good stoichiometry achieved at higher temperatures (350–400 °C).
LaF₃1.57–1.61225–450Exhibits polycrystalline structure at lower temperatures.

Table 1: Properties of Metal Fluoride Films Deposited via ALD/CVD Processes

Utilization as a Cleaning Agent for Semiconductor Substrates

The semiconductor manufacturing process requires meticulous cleaning of substrates and process chambers to remove residual materials and contaminants, ensuring the integrity and performance of integrated circuits marketresearchintellect.com. This compound is increasingly recognized for its efficacy as a cleaning agent in semiconductor fabrication marketresearchintellect.comresearchgate.net. It is particularly valued as an alternative to traditional perfluorocarbons (PFCs) due to its significantly lower Global Warming Potential (GWP). For instance, COF₂ has a GWP of approximately 1, a stark contrast to gases like NF₃ and C₂F₆, which contribute substantially to greenhouse gas emissions techinsights.com. Research indicates that COF₂ offers comparable cleaning performance to conventional agents like C₂F₆ and can effectively remove unwanted residues from silicon wafers and delicate surfaces researchgate.net. Its rapid hydrolysis to carbon dioxide (CO₂) and hydrogen fluoride (HF) in the troposphere further enhances its environmental profile, making it a more sustainable option for plasma-enhanced CVD chamber cleaning researchgate.nettechinsights.com.

Cleaning GasGlobal Warming Potential (GWP)Primary Use in Semiconductor CleaningNotes
This compound (COF₂)~1Chamber CleaningEnvironmentally friendly alternative, comparable performance to C₂F₆, rapid hydrolysis.
Carbon Tetrafluoride (CF₄)~7,300Etching, Chamber CleaningHigh GWP, widely used.
Nitrogen Trifluoride (NF₃)~17,200Chamber CleaningHigh GWP, effective but environmentally concerning.
Hexafluoroethane (C₂F₆)~12,200Etching, Chamber CleaningHigh GWP, used as a benchmark for cleaning performance.

Table 2: Comparison of Semiconductor Chamber Cleaning Gases and their Global Warming Potentials

Analytical Methodologies for Carbonyl Fluoride in Research Contexts

Sample Collection and Preparation Methodologies in Research

The collection and preparation of samples for carbonyl fluoride (B91410) analysis are critical steps that directly influence the accuracy and reliability of the obtained data. The methodologies vary significantly depending on the matrix and the target concentration.

Atmospheric and Stratospheric Sampling: For stratospheric research, carbonyl fluoride is primarily studied using remote-sensing techniques from space. Instruments such as the Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS) and the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) have been instrumental in measuring global distributions of COF₂ by analyzing infrared solar absorption spectra nasa.govcopernicus.orgcopernicus.orgcopernicus.org. These satellite-based methods provide vertical profiles of the compound across vast atmospheric layers. Complementary to satellite observations, ground-based Fourier Transform Infrared (FTIR) solar observations are utilized to measure total column amounts of this compound above specific locations, offering insights into its seasonal variability copernicus.orgsemanticscholar.org.

Environmental and Industrial Air Monitoring: In environmental and industrial settings, particularly for trace-level detection, specialized sampling methods are employed. Sorbent sampling, often utilizing materials like Tenax TA, is a common technique. These sorbent tubes can be pre-treated or spiked with derivatization agents to capture and stabilize this compound. The captured analytes are then typically desorbed, often via thermal desorption, for subsequent analysis researchgate.netnih.govnih.gov.

Another approach involves using impingers or bubblers containing a trapping solution, such as a 0.1 N sodium hydroxide (B78521) (NaOH) solution, to absorb this compound from the air. The absorbed compound is then chemically converted, for instance, to fluoride ions, which can be subsequently analyzed analytice.com.

Laboratory Preparation and Purification: In laboratory settings, the preparation and purification of this compound are often part of synthesis studies or calibration efforts. Methods include the fluorination of carbon monoxide using silver(II) fluoride, with purification steps to remove impurities like carbon dioxide, often verified by infrared analysis aip.org. Other synthetic routes involve the reaction of phosgene (B1210022) with hydrogen fluoride oup.comgoogle.comgoogle.com or the oxidation of tetrafluoroethylene (B6358150) with oxygen google.comgoogle.com. Purification typically involves techniques such as distillation or rectification under controlled temperature and pressure conditions to achieve the desired purity google.comgoogle.com.

Development of Advanced and Trace-Level Detection Techniques

The detection of this compound, especially at trace levels or in complex matrices, relies on advanced analytical techniques that offer high sensitivity and specificity.

Spectroscopic Techniques: Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone for identifying and quantifying this compound. This technique leverages the molecule's characteristic absorption bands in the infrared spectrum, notably in the ν₁ (around 1943 cm⁻¹), ν₄ (around 1243 cm⁻¹), and ν₆ (around 774 cm⁻¹) fundamental vibrational modes nasa.govcopernicus.orguliege.beoptica.org. FTIR has been widely applied in fire suppression testing to monitor combustion byproducts nist.gov and in atmospheric studies. However, spectral interferences from other atmospheric gases or combustion products can complicate analysis, necessitating careful spectral window selection and calibration nist.gov. Enhancements, such as using longer absorption path length cells, can improve the detection of this compound by reducing interference from stronger absorbers nist.gov. High-resolution laboratory spectra are crucial for generating accurate spectroscopic line parameters, which are essential for precise atmospheric retrieval models nasa.govcopernicus.orguliege.beoptica.orgresearchgate.net.

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), is another vital tool. While direct GC-MS analysis is feasible for high concentrations of this compound, it has been observed to exhibit non-linear responses researchgate.netnih.govnih.gov.

Chromatographic and Derivatization Techniques for Trace Analysis: For trace-level detection and unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently combined with derivatization techniques. A notable advancement involves the use of sorbent tubes (e.g., Tenax TA) spiked with derivatization agents like 3,4-dimercaptotoluene (3,4-DMT) and trimethylamine. This method allows for the capture of this compound, forming a stable derivative that can be analyzed by thermal desorption GC-MS researchgate.netnih.govnih.gov. This derivatization approach has been validated for quantifying this compound in air samples within the parts-per-billion (ppb) range, demonstrating good accuracy and precision. For instance, one method reported validation for atmospheres between 0.13–152 ppb with a relative standard deviation of less than 20% and an accuracy of 90% researchgate.netnih.gov.

Indirect detection methods, such as Ion Chromatography (IC), can be employed by first trapping this compound in a solution (e.g., 0.1 N NaOH) and then analyzing the resulting fluoride content. This method has a reported limit of quantification of 0.25 µg Fluoride/Media for fluoride analytice.com.

The continuous development of these analytical methodologies is crucial for advancing research into the atmospheric fate, chemical behavior, and potential impacts of this compound.

Q & A

Q. What are the validated laboratory methods for synthesizing carbonyl fluoride, and how can researchers ensure reproducibility?

this compound is commonly synthesized via reactions involving carbon monoxide (CO) and fluorine (F₂) or via fluorination of phosgene (COCl₂) . To ensure reproducibility, researchers should standardize reaction conditions (e.g., temperature, pressure, and catalyst use) and validate product purity using gas chromatography-mass spectrometry (GC-MS) or infrared (IR) spectroscopy. Electrochemical fluorination of hydrocarbon precursors, as described in U.S. Patent data, is another method requiring precise control of voltage and electrolyte composition .

Q. How can researchers safely handle this compound given its toxicity and reactivity?

COF₂ hydrolyzes rapidly to produce HF and CO₂, necessitating airtight systems and inert gas purges during experiments . Safety protocols include using corrosion-resistant materials (e.g., nickel alloys), real-time HF gas detectors, and emergency neutralization baths (e.g., calcium hydroxide) . The NFPA health hazard rating of 4 underscores the need for rigorous personal protective equipment (PPE) and fume hoods .

Q. What analytical techniques are most effective for confirming this compound purity in gas-phase studies?

IR spectroscopy is critical for identifying COF₂’s characteristic C=O and C-F stretching vibrations (~1,920 cm⁻¹ and ~1,250 cm⁻¹, respectively) . Gas chromatography coupled with cryogenic trapping can isolate COF₂ from byproducts like HF or unreacted precursors. Cross-referencing with the UV/Vis+ Photochemistry Database ensures alignment with published absorption spectra .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties of COF₂ (e.g., enthalpy of formation) be resolved?

Discrepancies arise from differing experimental setups (e.g., combustion calorimetry vs. computational models). Researchers should replicate studies using high-precision techniques like ion cyclotron resonance mass spectrometry and compare results with ab initio calculations (e.g., density functional theory). The NIST Chemistry WebBook provides benchmark data for validation .

Q. What experimental designs mitigate interference from HF during COF₂ hydrolysis studies?

Use isotopic labeling (e.g., D₂O instead of H₂O) to track hydrolysis pathways via NMR or mass spectrometry. In situ pH monitoring and fluoride ion-selective electrodes can quantify HF generation kinetics. Computational modeling (e.g., Gaussian software) can simulate reaction intermediates to isolate COF₂-specific mechanisms .

Q. How do catalytic systems influence COF₂’s reactivity in organofluorine synthesis?

Transition metal catalysts (e.g., Ru or Pd complexes) alter COF₂’s electrophilicity, enabling selective C-F bond formation in perfluoroalkyl ethers . Researchers should employ kinetic studies and X-ray crystallography to map catalytic cycles. The Fluoride Science Quality Assessment Worksheet offers criteria for evaluating catalytic efficiency and byproduct formation .

Q. What methodologies assess COF₂’s environmental persistence and global warming potential (GWP)?

Atmospheric lifetime can be measured via smog chamber experiments under controlled UV light, simulating tropospheric degradation. Compare COF₂’s GWP (1, relative to CO₂) with other fluorinated gases using IR absorption cross-section data from the UV/Vis+ Database . Lifecycle analysis must account for hydrolysis byproducts (HF) and their ecotoxicological impacts .

Q. How can computational models improve predictions of COF₂’s reaction pathways with organic substrates?

Molecular dynamics simulations using software like GROMACS or LAMMPS can model COF₂ interactions with alkenes or amines. Validate predictions with experimental kinetic data (e.g., stopped-flow spectroscopy) and electron density maps from X-ray diffraction .

Methodological Resources

  • Data Validation : Cross-reference experimental results with the Fluoride Science Critical Appraisals framework to assess study rigor .
  • Spectroscopic Libraries : Utilize the NIST Chemistry WebBook and UV/Vis+ Photochemistry Database for IR/UV spectral comparisons.
  • Toxicological Thresholds : The Michigan DEQ’s Initial Threshold Screening Level (54 µg/m³ over 8 hours) provides safety benchmarks for exposure studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.